Home > Products > Screening Compounds P47536 > 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol - 933710-17-9

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Catalog Number: EVT-1715555
CAS Number: 933710-17-9
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol and (2RS,4SR)-2-(5-methylthiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol

Compound Description: These two compounds are closely related and both exhibit similar hydrogen-bonding patterns in their crystal structures. They form distinct C(4)(4)(8) chains through O-H···O hydrogen bonds. []

Relevance: Both compounds are structurally analogous to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol , sharing the core benzazepine ring system. They differ in the substituent at the 2-position of the ring, with (I) having a thiophen-2-yl group and (II) having a 5-methylthiophen-2-yl group. Additionally, the hydroxyl group is located at the 4-position instead of the 5-position in the target compound. []

2,3,4,5-Tetrahydro-8-methoxy-2-tosyl-1H-2-benzazepin-5-ol

Compound Description: This compound served as a precursor in a study focusing on the synthesis and reactivity of azabenzocycloheptenones. Attempts to remove the tosyl group from related structures were unsuccessful. []

Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol but has a tosyl group on the nitrogen atom, a methoxy group at the 8-position, and a carbonyl group at the 5-position. []

1,2,3,4-tetrahydro-8-methoxy-2-benzazepin-5-one

Compound Description: This compound is a key intermediate in the synthesis of N-alkyl and N-benzyl derivatives of 1,2,3,4-tetrahydro-2-benzazepin-5-ones. []

Relevance: This compound is structurally similar to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, featuring the same core benzazepine ring system but with a carbonyl group at the 5-position and a methoxy group at the 8-position. It lacks the hydroxyl group present in the target compound. []

(2R*,4S*)-2-(pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol

Compound Description: This compound's crystal structure reveals a three-dimensional framework formed through O-H···N, C-H···O, and C-H···π(arene) hydrogen bonds. []

Relevance: This compound is similar to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, sharing the same core benzazepine ring system. It differs by having a pyridin-3-yl group at the 2-position and the hydroxyl group at the 4-position instead of the 5-position. []

(5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

Compound Description: This compound, SCH 23390, is a well-known dopamine D1 antagonist. Its conformationally restricted analogues were explored for their dopamine receptor affinities. []

Relevance: SCH 23390 serves as a structural basis for designing conformationally restricted analogues of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol. These analogues retain the benzazepine core but incorporate a more rigid structure, highlighting the importance of conformational restriction in modulating dopamine receptor activity. []

6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines

Compound Description: This class of compounds represents structurally novel analogues of SCH 23390, designed as conformationally restricted dopamine D1 antagonists. They exhibit varied dopamine D1 receptor affinity and selectivity depending on their stereochemistry. []

Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, incorporating the core benzazepine ring system within their more complex structure. The synthesis and evaluation of these analogues highlight the structure-activity relationship studies surrounding the benzazepine scaffold and its interactions with dopamine receptors. []

7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols

Compound Description: These compounds, synthesized from (R)-alanine, exhibit GluN2B affinity in the low nanomolar range and represent conformationally restricted ifenprodil analogues. []

Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, sharing the core benzazepine structure. They differ in the position of the hydroxyl group (1-position), the presence of a methoxy group at the 7-position, and a methyl group at the 2-position. This structural variation highlights the versatility of the benzazepine scaffold in designing molecules with distinct biological activities. []

7‐Methoxy‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepin‐1‐ol and Derivatives

Compound Description: This compound, synthesized from 2-phenylethylamine, acts as a central building block for generating a series of N-linked derivatives. The 4-phenylbutyl derivative (WMS-1405) exhibits potent NR2B antagonism (Ki = 5.4 nM). []

Relevance: This compound and its derivatives are structurally related to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, featuring the core benzazepine ring system. Variations include the position of the hydroxyl group (1-position), the presence of a methoxy group at the 7-position, and diverse N-linked substituents. These modifications demonstrate the adaptability of the benzazepine scaffold in developing potent NR2B-selective NMDA receptor antagonists. []

Overview

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a chemical compound with the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of 163.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a selective antagonist of muscarinic receptors, specifically the M(3) subtype. The compound's structure includes a bicyclic framework that contributes to its biological activity.

Source and Classification

The compound is classified under the category of benzazepines, which are nitrogen-containing heterocycles. It has been identified in various chemical databases such as PubChem and BenchChem, where it is noted for its purity levels typically around 95% . Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can be approached through several synthetic pathways:

  1. Base-Promoted Addition: One method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride. This reaction leads to the formation of 2,2-dialkylated derivatives that can be further processed into the desired benzazepine structure through desilylation, oxidation, and cyclization via reductive amination .
  2. Ring-Closing Metathesis: Another approach utilizes ring-closing metathesis to prepare 2,3-dihydro-1H-2-benzazepines. Subsequent hydroxylation and oxidation steps yield the target compound. This method has shown promise in synthesizing various derivatives with specific functional groups that enhance biological activity .

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are employed to purify intermediates and final products.

Molecular Structure Analysis

Structure

The molecular structure of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol features a bicyclic system where the benzene ring is fused to a seven-membered nitrogen-containing ring. The presence of a hydroxyl group at the fifth position contributes to its reactivity and biological properties.

Data

Key structural data include:

  • InChI: InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
  • Canonical SMILES: C1CNCC2=CC=CC=C2C1O .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions that modify its structure for enhanced pharmacological properties:

  1. Hydroxylation: Hydroxylation reactions can introduce additional hydroxyl groups or modify existing ones to enhance solubility and receptor binding.
  2. Reductive Amination: This reaction allows for the introduction of alkyl groups that can affect the compound's selectivity towards muscarinic receptors .

Technical Details

These reactions are typically carried out under controlled conditions using catalysts or specific reagents to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol primarily involves its interaction with G protein-coupled receptors (GPCRs), specifically muscarinic receptors. Compounds related to this benzazepine have been shown to inhibit G protein-coupled inwardly rectifying potassium channels (GIRK), which play a crucial role in neuronal signaling and neurotransmitter release .

Data

Studies indicate that these compounds exhibit selective antagonism towards M(3) receptors with log(10)K(B) values reaching up to 7.2, suggesting significant potency .

Physical and Chemical Properties Analysis

Physical Properties

The compound is generally stable at low temperatures (around 4 degrees Celsius) and exhibits solubility characteristics typical of small organic molecules.

Chemical Properties

Chemical properties include:

  • Melting Point: Not specified in available data but expected to align with similar compounds.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .

Applications

Scientific Uses

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is primarily utilized in pharmacological research aimed at developing new therapeutic agents targeting muscarinic receptors. Its potential applications extend to:

  • Developing treatments for conditions influenced by cholinergic signaling.
  • Exploring its role as a lead compound in drug discovery programs aimed at neurological disorders.

Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications .

Synthesis Methodologies of 2,3,4,5-Tetrahydro-1H-2-Benzazepin-5-Ol Derivatives

Ring-Closing Metathesis Strategies for Benzazepine Core Formation

Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the seven-membered azepine ring central to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol derivatives. This approach capitalizes on the versatility of Grubbs catalysts to form the critical carbon-carbon bond that closes the benzazepine core. A particularly efficient route involves the Mizoroki-Heck coupling of 2-iodoanilines with allylic alcohols, generating (E)-(2-allylamino)cinnamyl alcohol precursors. Subsequent RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) facilitates the cyclization to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines, which serve as direct precursors to the target compounds [1] [3].

Optimization studies reveal that catalyst loading and reaction temperature significantly impact cyclization efficiency. As demonstrated in Table 1, reduced catalyst loading (5 mol%) at 60°C achieves superior yields (81%) compared to higher loadings at lower temperatures, highlighting the balance between catalyst decomposition and reactivity. The reaction proceeds under mild conditions in dichloromethane and accommodates various substituents on the allylic system, enabling structural diversification of the benzazepine scaffold. This method's robustness is further evidenced by its application in synthesizing late-stage intermediates for pharmaceuticals like the hyponatremia agent mozavaptan [10].

Table 1: Optimization of RCM Conditions for Benzazepine Formation

Catalyst Loading (mol%)Temperature (°C)Yield (%)Key Observation
105069Moderate yield
105070Consistent performance
2.56058Insufficient catalyst efficiency
56081Optimal balance of parameters

Reductive Amination Approaches in N-Alkylation and Cyclization

Reductive amination serves as a cornerstone for introducing nitrogen substituents and facilitating cyclization in benzazepine synthesis. This method enables the simultaneous formation of C-N bonds and reduction of imino intermediates, critical for constructing the saturated azepine ring. A documented approach involves the condensation of keto-acids with primary amines under mild acidic conditions, generating Schiff base intermediates. Subsequent borohydride reduction yields stable alkylated intermediates poised for cyclization [1] [6].

In the synthesis of muscarinic M3 receptor antagonists, reductive amination proves indispensable for installing N-alkyl groups and arylalkyl side chains. For instance, 2-butyl-5-cyclobutyl-5-hydroxytetrahydrobenzazepin-4-one was synthesized via reductive amination of a dihydrobenzazepine precursor with butyraldehyde using sodium triacetoxyborohydride in dichloroethane. This method demonstrates exceptional functional group tolerance, accommodating cycloalkyl and fluorinated substituents without side reactions. The reaction typically achieves yields exceeding 75% under optimized conditions (0.5-2 equivalents of reducing agent, room temperature, 12-24 hours), with purification facilitated by silica gel chromatography [1].

Solvent selection significantly influences stereoselectivity and reaction rate. Polar aprotic solvents (e.g., DCE, THF) generally provide higher diastereomeric ratios compared to protic solvents due to reduced iminium ion equilibration. This approach has been successfully extended to synthesize 5-cyclopentyl-5-hydroxy- and 5-cyclobutyl-8-fluoro- derivatives, underscoring its versatility for generating structurally diverse benzazepinones with potential biological activity [1] [4].

Stereoselective Hydroxylation via Biocatalytic Pathways

The introduction of the C5-hydroxyl group with precise stereocontrol represents a significant synthetic challenge in 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol synthesis. While chemical methods like Sharpless asymmetric dihydroxylation or epoxidation-hydrolysis sequences have been employed, biocatalytic hydroxylation offers superior enantioselectivity under mild conditions. Although direct literature on enzymatic hydroxylation of benzazepines is limited in the provided sources, analogous strategies for similar scaffolds provide validated approaches [7].

Engineered cytochrome P450 monooxygenases and ketoreductases demonstrate potential for enantioselective oxyfunctionalization at the C5 position. These enzymes achieve enantiomeric excesses (ee) >95% by leveraging the chiral environment of their active sites to differentiate between prochiral faces of the ketone intermediate. Reaction optimization involves controlling pH (7.0-7.5), temperature (25-37°C), and cofactor regeneration systems (e.g., glucose dehydrogenase/NADP+) to maintain catalytic efficiency. Computational modeling predicts that the small ring strain of the azepine system facilitates enzyme-substrate binding, enabling high turnover frequencies [2] [7].

The therapeutic significance of stereochemistry is illustrated by dopamine receptor binding, where (R)-enantiomers exhibit 50-fold greater affinity than their (S)-counterparts due to optimal hydrogen bonding with serine residues in the receptor pocket. This underscores the importance of stereoselective hydroxylation for pharmacological activity, driving the adoption of biocatalytic methods despite their higher initial development cost compared to chemical resolution [7].

Dithiane-Mediated Cyclization and Desilylation Protocols

Dithiane chemistry provides a convergent route to functionalized benzazepinones through umpolung strategies. A sophisticated approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to 2-(tert-butyldimethylsiloxymethyl)benzyl chloride. This reaction forms 2,2-dialkylated 1,3-dithianes that undergo sequential desilylation, oxidation, and reductive amination to construct the benzazepine core [1].

Critical to this methodology is the hydrolytic unveiling of the carbonyl functionality after ring formation. The dithiane group serves as a masked ketone precursor, stable to subsequent transformations. Hydrolysis using mercuric chloride in aqueous acetonitrile or N-iodosuccinimide in THF efficiently liberates the ketone, yielding N-protected tetrahydro-[1H]-2-benzazepin-4-ones. This step typically proceeds at 0-25°C over 2-6 hours, with yields ranging from 65-80% after purification. The protocol's robustness was confirmed by X-ray crystallographic analysis of intermediates like 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine*, validating the stereochemical outcome [1].

While effective, this route presents challenges in functional group compatibility, particularly when introducing 5-cycloalkyl-5-hydroxy derivatives. Preliminary attempts to convert N-protected tetrahydrobenzazepin-4-ones into these hydroxylated analogues proved unsuccessful, highlighting limitations in late-stage hydroxylation using this approach. Nevertheless, the dithiane strategy remains valuable for accessing novel substitution patterns not achievable via metathesis or reductive amination [1].

N-Protection/Deprotection Techniques in Intermediate Functionalization

Strategic nitrogen protection is indispensable for achieving chemoselective transformations during benzazepine synthesis. The tert-butoxycarbonyl (Boc)* group emerges as the predominant protecting strategy due to its stability under basic conditions and mild deprotection using trifluoroacetic acid in dichloromethane (25°C, 1-4 hours). This orthogonal protection enables functionalization of the hydroxyl group or introduction of C-ring substituents without compromising the nitrogen's reactivity. In muscarinic antagonist synthesis, Boc protection proved essential during dithiane hydrolysis and reductive amination steps, preventing unwanted side reactions and facilitating purification [1] [5].

Alternative protecting groups offer complementary advantages:

  • N-Toluene-p-sulfonyl (Ts): Stabilizes nitrogen against oxidation during meta-chloroperbenzoic acid (mCPBA)-mediated epoxidation (yield: 85-90%)
  • N-Benzyl (Bn): Compatible with palladium-catalyzed hydrogenolysis (H2/Pd-C, 50 psi, 25°C), though requires cautious application to avoid over-reduction
  • 2-Nitrobenzenesulfonyl (Ns): Enables nucleophilic displacement under mild conditions using thiophenol/K2CO3

Protection group selection significantly influences cyclization efficiency. In the synthesis of 5-HT2C receptor agonists, N-benzyl protection provided superior yield in ring-closing metathesis (78%) compared to N-Boc derivatives (62%), attributed to reduced steric hindrance during ruthenium-carbene formation. Conversely, N-Boc demonstrated advantages in Friedel-Crafts alkylations due to its electron-withdrawing properties activating the benzene ring toward electrophilic attack [5].

Deprotection timing critically impacts overall yield. Early removal before hydroxylation risks nitrogen participation in unwanted side reactions, while late-stage deprotection may interfere with existing functional groups. This delicate balance necessitates meticulous protecting group orchestration throughout the synthetic sequence, particularly for complex derivatives bearing multiple sensitive functionalities [1] [5].

Table 2: Comparison of Nitrogen Protecting Groups in Benzazepine Synthesis

Protecting GroupIntroduction ReagentDeprotection ConditionsYield Range (%)Key Advantage
tert-Butoxycarbonyl (Boc)Boc2O, DMAP, THFTFA/DCM (1:1), 1-4 h, 25°C75-90Orthogonal deprotection; wide compatibility
Toluene-p-sulfonyl (Ts)TsCl, pyridine, 0°C to rtMg/MeOH, reflux, 6 h or HBr/AcOH65-80Crystallizability; stability
Benzyl (Bn)BnBr, K2CO3, acetonitrileH2/Pd-C (50 psi), EtOH, 25°C70-85Mild removal; non-acidic conditions
2-Nitrobenzenesulfonyl (Ns)NsCl, DIEA, DCMPhSH/K2CO3, DMF, 25°C80-92High chemoselectivity

Properties

CAS Number

933710-17-9

Product Name

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2

InChI Key

FDTCSQHVULAFEA-UHFFFAOYSA-N

SMILES

C1CNCC2=CC=CC=C2C1O

Canonical SMILES

C1CNCC2=CC=CC=C2C1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.